molecular formula C20H8N6O8 B8200945 4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone

4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone

Cat. No.: B8200945
M. Wt: 460.3 g/mol
InChI Key: QNJVZDGUBRJNIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
  • 3’,4’,5’,6’-tetra(4-aminophenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine
  • [1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-3,3’‘’,5,5’‘’-tetraamine

Uniqueness

4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone is unique due to its bipyrrolo linkage and the presence of multiple amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

8-amino-2-(8-amino-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8N6O8/c21-11-7-3(13(27)23-15(7)29)1-5-9(11)19(33)25(17(5)31)26-18(32)6-2-4-8(16(30)24-14(4)28)12(22)10(6)20(26)34/h1-2H,21-22H2,(H,23,27,29)(H,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVZDGUBRJNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C3=C1C(=O)N(C3=O)N4C(=O)C5=C(C4=O)C(=C6C(=C5)C(=O)NC6=O)N)N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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